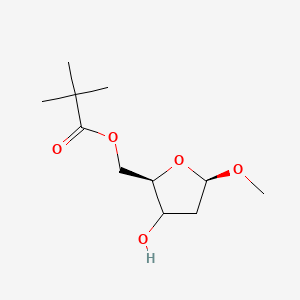

Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate)

Description

Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) (CAS: 138147-16-7) is a modified furanose derivative characterized by a 2-deoxy pentafuranose backbone. The "2-deoxy" designation indicates the absence of a hydroxyl group at the C2 position compared to standard pentafuranose sugars. At the C5 position, the compound is esterified with a 2,2-dimethylpropanoate (pivaloate) group, while a methyl group is attached to the anomeric oxygen. The pivaloate group, known for its steric bulk, may also influence the compound’s solubility and reactivity .

Properties

Molecular Formula |

C11H20O5 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

[(2R,5R)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7?,8-,9-/m1/s1 |

InChI Key |

LVXNBYHAAHVEJL-CFCGPWAMSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1C(C[C@@H](O1)OC)O |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(CC(O1)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) involves several steps. One common method starts with the protection of the hydroxyl groups of a pentose sugar, followed by selective deoxygenation at the 2-position. The final step involves esterification with 2,2-dimethylpropanoic acid .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is typically synthesized in laboratory settings for research purposes. The process involves standard organic synthesis techniques, including protection-deprotection strategies and esterification reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Biochemical Research

Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) has shown promise in proteomics research due to its ability to enhance solubility and facilitate interactions with proteins. Its structural modifications allow for better binding properties in various assays.

Drug Development

The compound's unique properties make it a candidate for drug formulation, particularly in creating prodrugs that can improve bioavailability and targeting of active pharmaceutical ingredients.

Glycobiology

In glycobiology, this compound can be utilized to study carbohydrate-protein interactions. Its sugar-like structure allows researchers to explore how glycosylation affects protein function and stability.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Proteomic Interaction Study | Investigating the binding affinity of Methyl 2-deoxy-D-erythropentafuranose derivatives with specific proteins | Enhanced solubility led to increased detection rates in mass spectrometry assays. |

| Prodrug Formulation Research | Evaluating the efficacy of Methyl 2-deoxy-D-erythropentafuranose derivatives as prodrugs | Demonstrated improved absorption in gastrointestinal models compared to standard formulations. |

| Glycosylation Impact Analysis | Assessing how modifications affect protein interactions | Altered binding dynamics were observed with glycoproteins, indicating potential applications in therapeutic design. |

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) involves its interaction with specific enzymes and proteins. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism. The molecular targets include various glycosidases and transferases, which play crucial roles in biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) with structurally related furan heterocycles identified in the literature.

| Compound Name | CAS Number | Key Structural Features | Potential Applications |

|---|---|---|---|

| Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) | 138147-16-7 | 2-Deoxy pentafuranose core; C5 pivaloate ester; methyl anomeric group | Probable use in glycosylation, prodrugs, or as a stabilized carbohydrate intermediate |

| 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde | 919017-05-3 | Benzaldehyde scaffold with methoxy and tetrahydrofuran-derived substituents | Potential precursor for fragrances, agrochemicals, or bioactive molecule synthesis |

| 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan | 13680-12-1 | Nitro-substituted dibenzofuran fused with a tetrahydrofuran ring | Likely explored in explosives research or as a nitroaromatic intermediate |

| 1-Furan-2-ylmethyl-piperazine | 59037-70-6 | Piperazine ring linked to a furanylmethyl group | Possible applications in medicinal chemistry (e.g., CNS-targeting agents or ligands) |

Key Comparative Insights:

Structural Complexity: The target compound is a monosaccharide derivative, whereas others are fused or functionalized aromatic systems. For example, 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan incorporates a bicyclic framework with a nitro group, which may confer explosive or electron-deficient properties .

In contrast, the aldehyde group in 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde offers reactivity for condensation or nucleophilic addition reactions .

Reactivity and Stability: The absence of a hydroxyl group at C2 in the target compound reduces susceptibility to oxidation or enzymatic degradation compared to non-deoxy sugars. Conversely, the nitro group in 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan may increase sensitivity to redox environments.

Applications :

- While the target compound’s sugar backbone suggests roles in glycochemistry, 1-Furan-2-ylmethyl-piperazine’s piperazine moiety aligns with CNS drug development due to its prevalence in neurotransmitter analogs.

Biological Activity

Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) is a synthetic carbohydrate derivative that has garnered interest in biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₂₀O₅

- Molecular Weight : 232.27 g/mol

- CAS Number : 138147-16-7

This compound is characterized by a furanose structure, which is significant in its interaction with biological systems.

Methyl 2-deoxy-D-erythropentafuranose has been studied for its role in various biological processes, particularly in relation to nucleic acids. It serves as a nucleotide analog, which can interfere with nucleic acid synthesis and function. The specific mechanisms include:

- Inhibition of Nucleic Acid Synthesis : As a sugar moiety, it can be incorporated into nucleotides, potentially disrupting normal DNA and RNA synthesis.

- Interaction with Enzymes : It may act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antiviral Activity : Preliminary studies suggest that it may have antiviral properties by inhibiting viral replication mechanisms.

- Antitumor Potential : There is evidence pointing towards its ability to induce apoptosis in cancer cells, making it a candidate for further cancer research.

Case Studies

- Antiviral Activity Study : A study published in Journal of Medicinal Chemistry examined the antiviral properties of various sugar derivatives, including methyl 2-deoxy-D-erythropentafuranose. The results indicated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications against viral infections .

- Cancer Research : In a recent investigation into novel antitumor agents, methyl 2-deoxy-D-erythropentafuranose was tested on several cancer cell lines. The findings showed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations, indicating its potential as an antitumor agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of methyl 2-deoxy-D-erythropentafuranose compared to related compounds:

| Compound | Antiviral Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| Methyl 2-deoxy-D-erythropentafuranose | Moderate | Significant | Nucleotide analog interference |

| 2-Deoxy-D-ribose | Low | Moderate | Nucleotide synthesis enhancement |

| D-mannose | High | Low | Inhibition of pathogen adhesion |

Q & A

Q. What crystallographic challenges arise when determining the compound’s 3D structure, and how are they mitigated?

- Methodological Answer : Poor crystal formation due to ester flexibility is addressed by:

- Co-Crystallization : Use crown ethers or cyclodextrins to stabilize the structure.

- Low-Temperature Data Collection : Reduce thermal motion (100 K).

- Synchrotron Radiation : Enhances diffraction resolution for small crystals. Refinement with SHELXL validates bond lengths/angles against expected values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.